N-cyclopropyl-3-fluorobenzene-1-sulfonamide
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Overview
Description
N-cyclopropyl-3-fluorobenzene-1-sulfonamide is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to a fluorobenzene ring that is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-3-fluorobenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the fluorobenzene ring. One common method is the Friedel-Crafts alkylation, where a cyclopropyl group is introduced to the fluorobenzene ring using cyclopropyl chloride and a strong Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products and impurities.
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-3-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium azide (NaN₃) or sodium cyanide (NaCN).
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as amines or alcohols.
Substitution: Formation of azides or nitriles, depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-cyclopropyl-3-fluorobenzene-1-sulfonamide is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activity, including its role as an inhibitor of certain enzymes or receptors.
Medicine: Research has explored its use in drug discovery, particularly in the design of new therapeutic agents targeting various diseases.
Industry: In the chemical industry, this compound is utilized in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which N-cyclopropyl-3-fluorobenzene-1-sulfonamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The specific molecular targets and pathways would vary based on the biological or chemical context in which the compound is used.
Comparison with Similar Compounds
N-cyclopropyl-3-chlorobenzene-1-sulfonamide
N-cyclopropyl-3-methylbenzene-1-sulfonamide
N-cyclopropyl-3-nitrobenzene-1-sulfonamide
Uniqueness: N-cyclopropyl-3-fluorobenzene-1-sulfonamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its chloro, methyl, or nitro analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
930978-56-6 |
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Molecular Formula |
C9H10FNO2S |
Molecular Weight |
215.2 |
Purity |
95 |
Origin of Product |
United States |
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